molecular formula C14H11Cl2N3S2 B12835769 5-(2,4-Dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

5-(2,4-Dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B12835769
M. Wt: 356.3 g/mol
InChI Key: GJZOFJYUDAINMS-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a pyrazoline carbothioamide derivative characterized by a thiophene moiety at position 3 and a 2,4-dichlorophenyl group at position 3. Its structure combines electron-withdrawing substituents (Cl atoms) and aromatic heterocycles (thiophene), which enhance its biological activity. The compound has demonstrated notable anticancer and antimicrobial properties in preclinical studies. For instance, derivatives of this scaffold exhibit cytotoxicity against human hepatocellular carcinoma (HepG2) and leukemia cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Properties

Molecular Formula

C14H11Cl2N3S2

Molecular Weight

356.3 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazole-2-carbothioamide

InChI

InChI=1S/C14H11Cl2N3S2/c15-8-3-4-9(10(16)6-8)12-7-11(13-2-1-5-21-13)18-19(12)14(17)20/h1-6,12H,7H2,(H2,17,20)

InChI Key

GJZOFJYUDAINMS-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=S)N)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis of Chalcone Intermediate

  • Reagents and Conditions:

    • 2,4-Dichlorobenzaldehyde and 2-acetylthiophene (equimolar amounts)
    • Potassium hydroxide (40% aqueous solution) as base catalyst
    • Ethanol as solvent
    • Stirring at room temperature for approximately 2 hours, followed by refrigeration overnight
  • Procedure:
    The aldehyde and ketone are mixed with aqueous KOH in ethanol and stirred at room temperature. The reaction mixture is then cooled in a refrigerator overnight to promote crystallization. The solid chalcone is isolated by pouring the mixture into crushed ice, acidifying with dilute HCl, filtering, washing, and recrystallizing from ethanol.

  • Yield and Purity:
    Yields typically exceed 85%, with the product confirmed by IR, NMR, and elemental analysis.

Cyclization to Form Pyrazoline-1-Carbothioamide

Several methods have been reported for the cyclization step, differing mainly in catalyst, solvent, and energy input:

Method Reagents & Conditions Catalyst Solvent Temperature & Time Yield Notes
Conventional Reflux Chalcone + Thiosemicarbazide + NaOH NaOH (alkaline medium) Ethanol Reflux 8–12 h 60–85% Common, well-established method
Solvent-Free Microwave-Assisted Chalcone + Thiosemicarbazide Fly-ash:PTS (solid acid catalyst) None (solvent-free) Microwave irradiation, 550 W, 4–6 min >85% Eco-friendly, rapid, high yield
Grinding Method at Room Temperature Chalcone + Thiosemicarbazide + DABCO DABCO (base catalyst) None (grinding) Room temp, 15 min grinding ~62% Green chemistry approach, mild conditions
  • Conventional Reflux Method:
    The chalcone and thiosemicarbazide are dissolved in ethanol with sodium hydroxide and refluxed for 8–12 hours. The reaction progress is monitored by TLC. After completion, the mixture is poured into ice water, and the precipitate is filtered and recrystallized. This method is widely used and provides good yields and purity.

  • Microwave-Assisted Solvent-Free Cyclization:
    This method uses a solid acid catalyst (fly-ash:PTS) and microwave irradiation to promote cyclization without solvents. The reaction is rapid (minutes) and yields are high (>85%). This approach is environmentally benign and reduces reaction time significantly.

  • Grinding Method with DABCO Catalyst:
    A green chemistry method where chalcone and thiosemicarbazide are ground together with a catalytic amount of DABCO at room temperature. The product precipitates upon addition of water and is isolated by filtration. This method avoids solvents and heating but may give slightly lower yields (~62%).

Mechanistic Insights

The cyclization involves nucleophilic attack of thiosemicarbazide on the α,β-unsaturated carbonyl of the chalcone, followed by ring closure to form the pyrazoline ring and incorporation of the thiocarbamoyl group at the N-1 position. The reaction proceeds via elimination of water and proton transfers, facilitated by the catalyst and reaction conditions.

Summary Table of Preparation Methods

Step Reagents Catalyst Solvent Conditions Yield (%) Advantages References
Chalcone synthesis 2,4-Dichlorobenzaldehyde + 2-Acetylthiophene KOH (aq) Ethanol RT stirring 2 h + refrigeration overnight >85 Simple, high yield
Cyclization (Conventional) Chalcone + Thiosemicarbazide NaOH Ethanol Reflux 8–12 h 60–85 Established, reproducible
Cyclization (Microwave) Chalcone + Thiosemicarbazide Fly-ash:PTS None Microwave 550 W, 4–6 min >85 Eco-friendly, fast
Cyclization (Grinding) Chalcone + Thiosemicarbazide DABCO None Room temp grinding 15 min ~62 Green, mild conditions

Research Findings and Characterization

  • The synthesized compound is confirmed by IR (characteristic C=N and C=S stretches), 1H and 13C NMR (signals corresponding to pyrazoline ring and aromatic protons), and mass spectrometry.

  • Yields and purity depend on the method, with microwave-assisted and conventional reflux methods providing the best results.

  • The choice of catalyst and solvent impacts reaction time, environmental footprint, and product yield.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or thiols.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Antimicrobial Properties

Several studies have demonstrated the antimicrobial activity of 5-(2,4-Dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide against various bacterial strains. For example, a study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, showing promising results that suggest potential for development into an antibacterial agent .

Anti-inflammatory Effects

In silico studies have indicated that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking simulations revealed favorable binding interactions with the enzyme's active site, suggesting that further structure optimization could enhance its anti-inflammatory properties .

Anticancer Potential

Recent research has also pointed to the anticancer potential of this compound. In vitro assays have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further investigation as an anticancer therapeutic .

Industrial Applications

Beyond medicinal uses, 5-(2,4-Dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has potential applications in materials science. Its unique chemical structure allows for incorporation into polymers and coatings that require enhanced thermal stability and chemical resistance.

Activity Tested Strains/Conditions Results Reference
AntimicrobialStaphylococcus aureusSignificant inhibition observed
AntimicrobialEscherichia coliModerate inhibition
Anti-inflammatoryMolecular docking studiesHigh binding affinity to 5-LOX
AnticancerVarious cancer cell linesInduction of apoptosis

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 5-(2,4-Dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide was tested against multiple strains of bacteria. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics used in treatment. This finding underscores its potential as a novel antibacterial agent.

Case Study 2: Anti-inflammatory Mechanism

A molecular docking study highlighted the interaction between the compound and the active site of 5-lipoxygenase. The results suggested that modifications to enhance binding affinity could lead to a new class of anti-inflammatory drugs targeting chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to inhibition or activation of certain biological pathways. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anticancer Activity

Pyrazoline carbothioamide derivatives with variations in aryl substituents and heterocyclic moieties have been extensively studied. Key comparisons include:

Compound Name Substituents (Position 5) Cell Line (IC₅₀, µM) Mechanism of Action Reference
Target Compound 2,4-Dichlorophenyl HepG2: <10 µM* Apoptosis, G2/M phase arrest
5-(4-Hydroxyphenyl) analog (TTg) 4-Hydroxyphenyl N/A (Antidepressant) Monoaminergic modulation
3-(4-Fluorophenyl)-5-(3,4,5-trimethoxythiophenyl) (¹b) 3,4,5-Trimethoxythiophenyl HepG2: 6.78 µM Caspase-3 activation, Bax/Bcl-2 modulation
2-(5-(2,4-Dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-fluorophenyl)thiazole (11f) 4-Fluorophenyl-thiazole HepG2: <10 µM* Dual EGFR/VEGFR-2 inhibition

Notes:

  • The target compound’s 2,4-dichlorophenyl group enhances cytotoxicity compared to less electronegative substituents (e.g., 4-hydroxyphenyl in TTg) .
Antimicrobial Activity
Compound Name Microbial Targets (MIC, µg/mL) Reference
Target Compound Candida albicans: 8.5, S. aureus: 12.0
4-(4-Chlorophenyl)-thiazole analog C. albicans: 16.0, P. vulgaris: 24.0
5-(3-Bromo-4-hydroxy-5-methoxythiophenyl) (⁵b) Broad-spectrum activity (data pending)

Key Findings :

  • The thiophene moiety in the target compound contributes to stronger antifungal activity against C. albicans compared to purely phenyl-substituted analogs .
  • Halogenation (e.g., Cl, Br) at position 5 correlates with improved Gram-positive bacterial inhibition .
Structural and SAR Insights
  • Electron-Withdrawing Groups : The 2,4-dichlorophenyl group increases electrophilicity, enhancing DNA intercalation and kinase binding .
  • Thiophene vs. Thiazole : Thiophene-containing derivatives exhibit higher metabolic stability, while thiazole hybrids show broader kinase inhibition .
  • Hydrogen Bonding : The carbothioamide (-C(=S)NH₂) group facilitates hydrogen bonding with biological targets, as evidenced by crystallographic studies .

Biological Activity

5-(2,4-Dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a pyrazole core, which is known for its diverse pharmacological properties. The presence of the dichlorophenyl and thiophene groups enhances its chemical reactivity and biological efficacy.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors such as 2,4-dichloroaniline and thiophene derivatives. The general synthetic route includes the formation of the pyrazole ring followed by the introduction of the carbothioamide functional group.

Biological Activities

Numerous studies have evaluated the biological activity of 5-(2,4-Dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, highlighting its potential in various therapeutic areas:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.

Antifungal Activity

In vitro assays have demonstrated antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus niger. The compound's mechanism appears to involve disruption of fungal cell membrane integrity.

Anticancer Properties

Studies have also explored the anticancer potential of this compound. It has been tested against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results indicate that it induces apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

  • Antimicrobial Efficacy : A study published in 2022 evaluated the antimicrobial activity of various pyrazole derivatives, including 5-(2,4-Dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. The compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with notable potency against E. coli with an MIC of 8 µg/mL .
  • Antifungal Evaluation : In another study focused on antifungal agents, this compound demonstrated a significant inhibition rate of 77.8% against Pyricularia oryzae, indicating its potential as a lead compound for developing new antifungal therapies .
  • Cancer Cell Studies : A recent investigation into the anticancer effects revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells, with an IC50 value of approximately 15 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thiophene and dichlorophenyl groups can significantly influence biological activity. For example, substituting different halogens or alkyl groups on the phenyl ring can enhance potency or selectivity toward specific targets.

CompoundStructure DescriptionBiological Activity
5-(2,4-Dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamideContains dichlorophenyl and thiophene moietiesAntimicrobial, Antifungal, Anticancer
Related Pyrazole DerivativeVariations in substituentsVarying degrees of biological activity

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 5-(2,4-Dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide?

The compound is typically synthesized via a ring-closure reaction of chalcone derivatives with thiosemicarbazide under basic alcoholic conditions. Key steps include:

  • Step 1 : Preparation of the α,β-unsaturated ketone (chalcone) by Claisen-Schmidt condensation of 2,4-dichlorobenzaldehyde with thiophene-2-acetyl derivatives.
  • Step 2 : Cyclization with thiosemicarbazide in ethanol/NaOH to form the pyrazoline-carbothioamide scaffold .
  • Critical parameters : Reaction temperature (reflux conditions), solvent polarity, and stoichiometric ratios influence yield and purity. IR and NMR are used to confirm the thioamide (-C=S) and pyrazoline ring formation .

Basic: How is the structural characterization of this compound validated in academic research?

A multi-technique approach is employed:

  • Spectroscopy : IR confirms the C=S stretch (1200–1250 cm⁻¹). ¹H/¹³C NMR identifies diastereotopic protons in the pyrazoline ring and substituent environments .
  • X-ray crystallography : Single-crystal analysis (e.g., using SHELX programs) resolves conformation, hydrogen bonding, and dihedral angles between aromatic rings. For example, the pyrazoline ring adopts an envelope conformation, with dihedral angles of 13–80° between substituents .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Advanced: What crystallographic challenges arise during refinement of this compound, and how are they resolved?

Challenges include:

  • Disorder in substituents : The thiophene or dichlorophenyl groups may exhibit rotational disorder. Partial occupancy modeling in SHELXL and anisotropic displacement parameter (ADP) refinement improve accuracy .
  • Hydrogen bonding networks : Weak interactions (e.g., N–H⋯S, C–H⋯F) require high-resolution data (<1.0 Å) for reliable detection. Mercury CSD’s "Materials Module" aids in identifying packing motifs .
  • Twinning : If present, twin law refinement (e.g., using TWIN/BASF in SHELXL) is applied .

Advanced: How do electronic effects of substituents (e.g., 2,4-dichlorophenyl) influence biological activity?

The electron-withdrawing Cl groups enhance lipophilicity and membrane permeability, while the thiophene ring contributes π-π stacking interactions.

  • Methodology :
    • QSAR studies : Correlate Hammett σ constants of substituents with bioactivity (e.g., antidepressant IC₅₀) .
    • Docking simulations : AutoDock/Vina assess binding to targets like monoamine transporters. The dichlorophenyl group shows favorable van der Waals interactions in hydrophobic pockets .
    • In vitro assays : Forced swim tests (FST) and tail suspension tests (TST) validate activity, with dose-dependent immobility reduction (e.g., 62% at 10 mg/kg) .

Advanced: How are conformational discrepancies in crystallographic data reconciled with computational models?

  • Issue : X-ray structures may show a planar thioamide group, while DFT calculations predict slight non-planarity due to steric hindrance.
  • Resolution :
    • Torsion angle analysis : Compare experimental (e.g., N2–N1–C17–N3 = 1.2° ) with DFT-optimized geometries (B3LYP/6-311+G(d,p)).
    • Energy minimization : Use Gaussian or ORCA to identify low-energy conformers.
    • Dynamic studies : MD simulations (AMBER/CHARMM) assess flexibility in solution .

Basic: What in vitro assays are recommended for evaluating the compound’s bioactivity?

  • Antidepressant screening : Forced swim test (FST) and tail suspension test (TST) in rodents, with imipramine as a positive control .
  • Neurotoxicity : Rotarod test to assess motor coordination impairment.
  • ADME profiling : Caco-2 permeability assays and plasma protein binding studies predict oral bioavailability .

Advanced: How does hydrogen bonding dictate supramolecular assembly in crystalline phases?

  • Graph set analysis : Identify motifs like R22(8)R_2^2(8) (N–H⋯S) or C(4)C(4) (C–H⋯F) chains.
  • Impact on stability : Intramolecular N–H⋯N bonds stabilize the pyrazoline conformation, while intermolecular N–H⋯S/F interactions propagate 1D chains .
  • Tools : Mercury CSD visualizes packing patterns; IsoStar databases compare interaction frequencies .

Advanced: How can synthetic byproducts or isomerism complicate data interpretation?

  • Byproducts : Thiosemicarbazide overcondensation may yield triazole derivatives. LC-MS or TLC monitors reaction progress .
  • Diastereomerism : The pyrazoline C5 chiral center can produce enantiomers. Chiral HPLC (e.g., Chiralpak AD-H column) or Mosher’s method resolves them .

Basic: What computational tools are used for toxicity and BBB penetration prediction?

  • In silico ADMET : SwissADME predicts blood-brain barrier (BBB) penetration (e.g., logP ~3.5 optimal).
  • Toxicity : ProTox-II assesses hepatotoxicity and mutagenicity. The compound’s thioamide group may require metabolic stability testing .

Advanced: What strategies optimize yield in scale-up synthesis?

  • Process intensification : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 4 hours ).
  • Solvent selection : Ethanol/water mixtures improve eco-compatibility without compromising yield.
  • Catalysis : Amberlyst-15 or p-TsOH acid catalysts enhance chalcone formation efficiency .

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